molecular formula C17H15BrN2O5S B2371016 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1105222-20-5

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2371016
CAS No.: 1105222-20-5
M. Wt: 439.28
InChI Key: CTXIOJKSOBAGJI-UHFFFAOYSA-N
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Description

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a sulfonylmethyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonylmethyl Intermediate: The reaction begins with the sulfonylation of a bromophenyl compound using a sulfonyl chloride in the presence of a base such as triethylamine.

    Cyclization to Form the Oxadiazole Ring: The sulfonylmethyl intermediate is then reacted with a hydrazine derivative to form the oxadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization.

    Introduction of the Dimethoxyphenyl Group: Finally, the dimethoxyphenyl group is introduced through a coupling reaction, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s sulfonyl and oxadiazole groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylsulfonylmethyl-1,2,4-oxadiazole: Lacks the dimethoxyphenyl group, which may affect its reactivity and biological activity.

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the bromophenylsulfonylmethyl group, which may influence its chemical properties and applications.

Uniqueness

5-(((4-Bromophenyl)sulfonyl)methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the bromophenylsulfonylmethyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-[(4-bromophenyl)sulfonylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O5S/c1-23-14-8-3-11(9-15(14)24-2)17-19-16(25-20-17)10-26(21,22)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXIOJKSOBAGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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